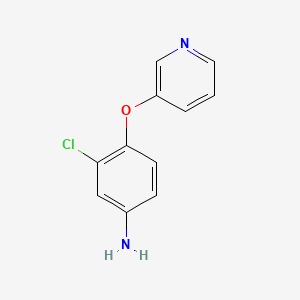

3-Chloro-4-(pyridin-3-yloxy)aniline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

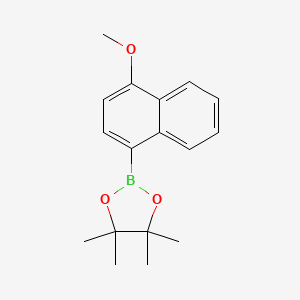

"3-Chloro-4-(pyridin-3-yloxy)aniline" is a chemical compound that may be of interest in the field of organic chemistry due to its structural features, which include a pyridine moiety linked through an ether bond to an aniline derivative substituted with a chlorine atom. Compounds with such structures are often explored for their potential biological activities, molecular interactions, and as building blocks in synthetic chemistry.

Synthesis Analysis

The synthesis of structurally related compounds typically involves multi-step organic reactions, including halogenation, nitration, coupling reactions, and subsequent modifications like reduction or substitution reactions. For instance, the synthesis of halogen-substituted anilines or pyridines often starts with the corresponding benzene or pyridine derivative, followed by directed functionalization (Zhang Qingwen, 2011; Takeshi Ochi et al., 2014).

Molecular Structure Analysis

The molecular structure of compounds like "3-Chloro-4-(pyridin-3-yloxy)aniline" can be characterized using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. These methods provide insights into the compound's electronic configuration, molecular geometry, and intermolecular interactions, which are crucial for understanding its chemical reactivity and physical properties (B. Su et al., 2013).

Chemical Reactions and Properties

Compounds with a pyridin-3-yloxy and aniline functionality engage in various chemical reactions, including nucleophilic substitutions, electrophilic additions, and coupling reactions. These reactions are influenced by the presence of electron-withdrawing or electron-donating groups, such as the chlorine atom and the pyridine nitrogen, which affect the compound's reactivity towards different reagents (Hong-Yi Zhao et al., 2017).

Aplicaciones Científicas De Investigación

Antitumor Activity

- Scientific Field : Oncology

- Summary of Application : A series of 3-chloro-4-(pyridin-2-ylmethoxy) aniline derivatives were synthesized and biologically evaluated for antitumor activities .

- Methods of Application : The compound was synthesized and then tested on various cell lines, including HL-60, K-562, MCF-7, and A498 .

- Results : Among all the compounds, the antitumor activity of one derivative (referred to as 7k) was twice that of Imatinib on the tested cell lines . The compound displayed significant anti-proliferation, anti-migration, and anti-invasion effects .

Antimalarial Activity

Safety And Hazards

“3-Chloro-4-(pyridin-3-yloxy)aniline” is classified as Acute Tox. 4 Oral - Skin Sens. 1 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . This indicates that it may be harmful if swallowed and may cause an allergic skin reaction. Proper personal protective equipment should be used when handling this chemical .

Propiedades

IUPAC Name |

3-chloro-4-pyridin-3-yloxyaniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2O/c12-10-6-8(13)3-4-11(10)15-9-2-1-5-14-7-9/h1-7H,13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUHJCGBQPHGZAW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)OC2=C(C=C(C=C2)N)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-4-(pyridin-3-yloxy)aniline | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(N,N-dimethylsulfamoyl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzamide](/img/structure/B2482477.png)

![[2-(3,4-Dimethoxyphenyl)ethyl][(4-cyclohexylphenyl)sulfonyl]amine](/img/structure/B2482479.png)

![2-[(Dimethylsulfamoylamino)methyl]-1-phenylpyrrolidine](/img/structure/B2482480.png)

![1-[(Benzenesulfonyl)sulfinyl]-2-methoxynaphthalene](/img/structure/B2482481.png)

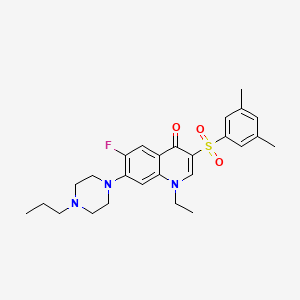

![2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2482486.png)

![[3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl] 4-chlorobenzoate](/img/structure/B2482488.png)

![4-({[4-((1E)-2-carboxyvinyl)phenyl]sulfonyl}prop-2-enylamino)benzoic acid](/img/structure/B2482492.png)

![10-(4-bromobenzyl)-10H-pyrido[3,2-b][1,4]benzothiazine](/img/structure/B2482496.png)

![Methyl 3-(4-methoxyanilino)-2-[(4-methoxybenzoyl)amino]acrylate](/img/structure/B2482500.png)